[1,2,5]Oxadiazepane
Overview
Description
[1,2,5]Oxadiazepane is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in medicinal chemistry due to its potential as a versatile structural unit for drug discovery. It is considered a homologue of piperazine and morpholine, which are widely used in pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]Oxadiazepane typically involves the formation of N-protected derivatives. One common method includes the reaction of sodium hydride with bis(2-chloroethyl)carbamic acid benzyl ester in dimethylformamide at 60°C, followed by hydrogenation using 10% palladium on carbon in ethanol . Another approach involves the oxidative coupling of SnAP hydrazines and aldehydes to form chiral [1,2,5]Oxadiazepanes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This would likely include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: [1,2,5]Oxadiazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazepane oxides.
Reduction: Reduction reactions can convert oxadiazepane derivatives into their corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where functional groups can be introduced at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products: The major products formed from these reactions include various substituted oxadiazepanes, which can be further functionalized for specific applications in drug development .
Scientific Research Applications
[1,2,5]Oxadiazepane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and as a scaffold for drug design.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Mechanism of Action
The mechanism of action of [1,2,5]Oxadiazepane derivatives involves their interaction with specific molecular targets, such as bacterial ribosomes in the case of antibacterial agents. These compounds can inhibit protein synthesis, leading to the death of bacterial cells. The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups .
Comparison with Similar Compounds
Piperazine: A six-membered heterocycle with two nitrogen atoms, widely used in pharmaceuticals.
Morpholine: Another six-membered heterocycle with one nitrogen and one oxygen atom, used as a solvent and in drug synthesis.
[1,2,5]Triazepane: A seven-membered heterocycle with three nitrogen atoms, similar in structure and function to [1,2,5]Oxadiazepane.
Uniqueness: this compound is unique due to its seven-membered ring structure, which provides multiple sites for functionalization. This allows for the creation of a wide range of derivatives with diverse biological activities. Its ability to serve as a versatile scaffold in drug discovery sets it apart from other similar compounds .
Properties
IUPAC Name |
1,2,5-oxadiazepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-2-6-7-4-3-5-1/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSMFIRHIXHJLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNOCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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